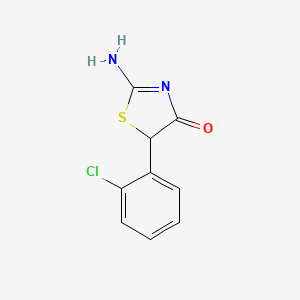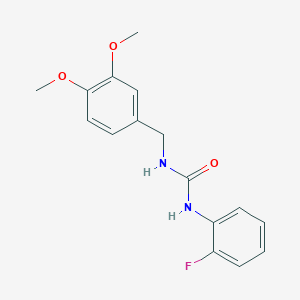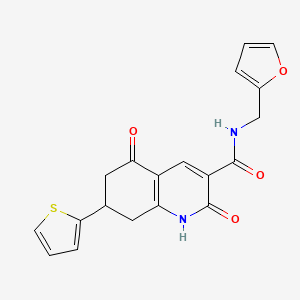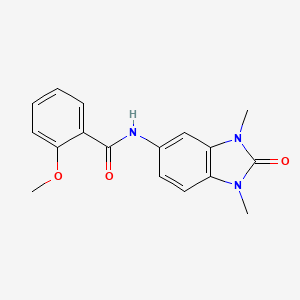![molecular formula C16H18F3NO B5371370 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of cyclohexenones, which are known for their pharmacological properties. DMCM has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one involves its interaction with the GABA receptor. This compound binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site. This leads to an allosteric modulation of the receptor, enhancing its affinity for GABA and increasing the opening of the chloride ion channel. This results in increased inhibitory activity, leading to the sedative, anxiolytic, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has sedative, anxiolytic, and anticonvulsant properties, making it useful for the treatment of anxiety and epilepsy. This compound has also been shown to have muscle relaxant properties, making it useful for the treatment of muscle spasms. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one has several advantages for lab experiments. It is a potent and selective modulator of GABA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. This compound is also relatively stable and easy to handle, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has a short half-life in vivo, which can limit its usefulness for long-term studies.
Orientations Futures
There are several future directions for 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one research. One area of interest is the development of more selective modulators of GABA receptors, which could lead to the development of more targeted therapeutics for anxiety, epilepsy, and other neurological conditions. Another area of interest is the investigation of the anti-inflammatory properties of this compound, which could lead to the development of new treatments for inflammatory conditions. Additionally, further studies are needed to investigate the long-term effects of this compound on the central nervous system, particularly its potential for tolerance and dependence.
Méthodes De Synthèse
The synthesis of 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one involves the reaction of 3-(trifluoromethyl)benzylamine with 5,5-dimethylcyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained after purification through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one has been extensively studied for its effects on the central nervous system. It is a potent modulator of GABA receptors, which are the major inhibitory neurotransmitter receptors in the brain. This compound has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory activity. This makes this compound a useful tool for studying the role of GABA receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and addiction.
Propriétés
IUPAC Name |
5,5-dimethyl-3-[[3-(trifluoromethyl)phenyl]methylamino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO/c1-15(2)8-13(7-14(21)9-15)20-10-11-4-3-5-12(6-11)16(17,18)19/h3-7,20H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVOPZSRCQXXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(benzyloxy)phenoxy]-N'-[1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B5371293.png)
![(4R)-4-(4-{1-[(3-fluoro-4-methylbenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5371298.png)




![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![3-cyclopentyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5371359.png)

![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)